

Application Notes and Protocols: Heck Reaction for Vinyl Arenes with Alkyl Halides

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Compound of Interest

Compound Name: 4-(3,4-Dimethoxyphenyl)-1-butene

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The Mizoroki-Heck reaction is a cornerstone of carbon-carbon bond formation in modern organic synthesis, traditionally involving the palladium-catalyzed coupling of aryl or vinyl halides with alkenes.[1][2] Recent advancements have expanded the scope of this reaction to include alkyl halides as coupling partners, a challenging transformation due to the propensity for β -hydride elimination and the lower reactivity of alkyl halides compared to their aryl counterparts.[3] This document provides detailed protocols and application notes for a recently developed visible light-induced Heck reaction of functionalized alkyl halides with vinyl arenes, a method that proceeds efficiently at room temperature.[3][4]

Visible Light-Induced Heck Reaction: A Modern Approach

A significant breakthrough in the field is the development of a visible light-induced, palladium-catalyzed Heck reaction. This method allows for the coupling of α -heteroatom substituted alkyl iodides and bromides with a variety of vinyl arenes and heteroarenes at ambient temperature.[3][4] This protocol is particularly noteworthy as it enables the synthesis of valuable functionalized allylic systems that are often inaccessible through traditional thermal Heck reaction conditions.[3] The reaction is proposed to proceed through a hybrid Pd-radical mechanism initiated by a single electron transfer (SET) from a photo-excited Pd(0) complex to the alkyl halide.[3]

Comparative Data of Heck Reaction Protocols

The following table summarizes the reaction conditions and outcomes for the visible light-induced Heck reaction between various vinyl arenes and functionalized alkyl halides.

Entry	Vinyl Aren e	Alkyl Halid e	Catal yst (mol %)	Liga nd (mol %)	Base (equi v)	Solv ent	Time (h)	Tem p.	Yield (%)	Refer ence
1	Styre ne	Iodo(t rimet hylsily l)met hane	Pd(O Ac) ₂ (10)	Xantp hos (20)	Cs ₂ C O ₃ (3.0)	Benz ene	18	RT	85	[3]
2	4- Methy lstyre ne	Iodo(t rimet hylsily l)met hane	Pd(O Ac) ₂ (10)	Xantp hos (20)	Cs ₂ C O ₃ (3.0)	Benz ene	18	RT	81	[3]
3	4- Meth oxyst yrene	Iodo(t rimet hylsily l)met hane	Pd(O Ac) ₂ (10)	Xantp hos (20)	Cs ₂ C O ₃ (3.0)	Benz ene	18	RT	75	[3]
4	4- Chlor ostyre ne	Iodo(t rimet hylsily l)met hane	Pd(O Ac) ₂ (10)	Xantp hos (20)	Cs ₂ C O ₃ (3.0)	Benz ene	18	RT	78	[3]
5	Styre ne	(Iodo methy l)cycl oprop ane	Pd(O Ac) ₂ (10)	Xantp hos (20)	Cs ₂ C O ₃ (3.0)	Benz ene	18	RT	72	[3]
6	Styre ne	1- Iodoa dama ntane	Pd(O Ac) ₂ (10)	Xantp hos (20)	Cs ₂ C O ₃ (3.0)	Benz ene	18	RT	88	[3]

Standard Conditions: Alkyl halide (0.75 mmol), vinyl arene (0.5 mmol), Pd(OAc)₂ (0.05 mmol), Xantphos (0.1 mmol), Cs₂CO₃ (1.5 mmol) in benzene (0.25 M), irradiated with a 34 W blue LED at room temperature.[3]

Detailed Experimental Protocol: Visible Light-Induced Heck Reaction

This protocol is based on the "Standard conditions I" reported by Gevorgyan and co-workers for the synthesis of allylic silanes.[3]

Materials:

- An oven-dried Schlenk tube equipped with a magnetic stir bar
- Iodo(trimethylsilyl)methane (Alkyl Halide, 1.5 equiv, 0.75 mmol)
- Styrene (Vinyl Arene, 1.0 equiv, 0.5 mmol)
- Palladium(II) acetate (Pd(OAc)₂, 10 mol%, 0.05 mmol)
- Xantphos (20 mol%, 0.1 mmol)
- Cesium carbonate (Cs₂CO₃, 3.0 equiv, 1.5 mmol)
- Anhydrous benzene (2 mL, to make a 0.25 M solution with respect to the vinyl arene)
- 34 W blue LED lamp
- Standard laboratory glassware for workup and purification
- Inert gas supply (Argon or Nitrogen)

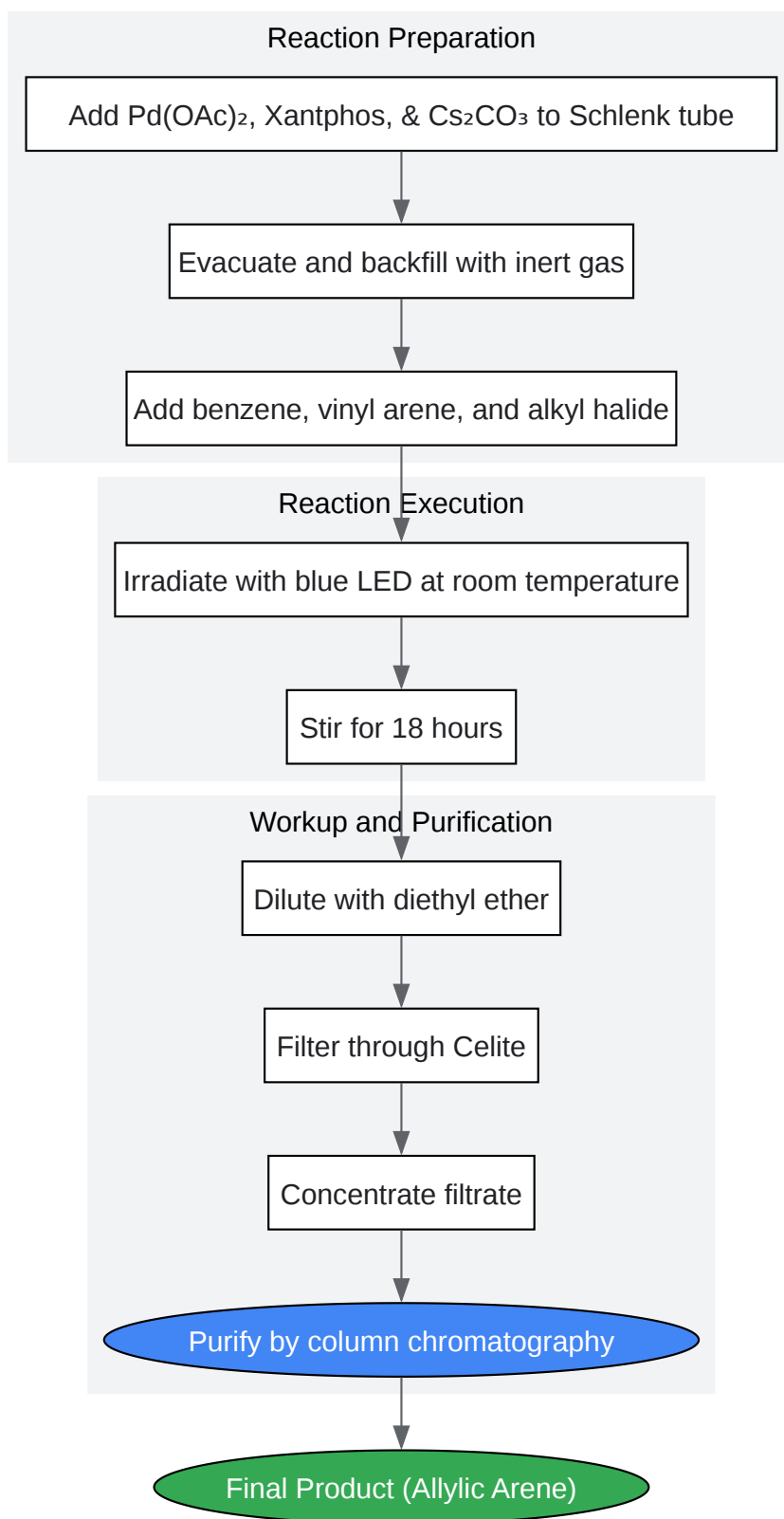
Procedure:

- Reaction Setup: To the oven-dried Schlenk tube, add Pd(OAc)₂ (11.2 mg, 0.05 mmol), Xantphos (57.8 mg, 0.1 mmol), and Cs₂CO₃ (488.7 mg, 1.5 mmol) under an inert atmosphere.

- **Reagent Addition:** Evacuate and backfill the Schlenk tube with inert gas three times. Subsequently, add anhydrous benzene (2.0 mL), styrene (57.3 μ L, 0.5 mmol), and iodo(trimethylsilyl)methane (106.5 μ L, 0.75 mmol) via syringe.
- **Reaction Execution:** Place the sealed Schlenk tube approximately 5 cm from the 34 W blue LED lamp and stir the reaction mixture vigorously at room temperature.
- **Reaction Monitoring:** Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 18 hours. For less reactive substrates, an additional portion of Pd(OAc)₂ (2 mol%) and Xantphos (4 mol%) may be added after 12 hours, with the reaction stirred for an additional 6 hours.^[3]
- **Workup:** Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite.
- **Purification:** Concentrate the filtrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to afford the desired allylic silane.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the visible light-induced Heck reaction protocol.



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Caption: General workflow for the visible light-induced Heck reaction.

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